What are the chemical properties of N-(4-methylphenyl)acetohydrazide?
What are the chemical properties of N-(4-methylphenyl)acetohydrazide?
An In-depth Technical Guide to the Chemical Properties of N-(4-methylphenyl)acetohydrazide
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of N-(4-methylphenyl)acetohydrazide (also known as 2-(p-tolyl)acetohydrazide). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes structural data, spectroscopic insights, and mechanistic principles to present a holistic understanding of this versatile synthetic intermediate.
Introduction: Strategic Importance in Synthesis
N-(4-methylphenyl)acetohydrazide, with the chemical formula C₉H₁₂N₂O, is a carbohydrazide derivative that has garnered significant interest as a foundational building block in synthetic and medicinal chemistry. The molecule incorporates a p-tolyl group linked to an acetohydrazide moiety. This hydrazide functional group is a cornerstone of its chemical utility, acting as a potent nucleophile and a versatile precursor for the construction of a wide array of nitrogen-containing heterocyclic systems.[1][2] Hydrazides are well-established intermediates for synthesizing pharmacologically relevant scaffolds such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, which are prevalent in many therapeutic agents.[3][4] Understanding the nuanced chemical properties of this compound is therefore critical for its effective application in the rational design and development of novel chemical entities.
Molecular Structure and Physicochemical Profile
The structural integrity and physical properties of a compound govern its behavior in a chemical system, from solubility and stability to crystalline packing and reactivity.
Core Molecular Structure
X-ray crystallography studies have provided a detailed view of the solid-state structure of N-(4-methylphenyl)acetohydrazide. A key structural feature is the spatial relationship between the aromatic ring and the hydrazide functional group. The dihedral angle between the mean plane of the benzene ring and the acetohydrazide group is approximately 88.2°.[1][5] This near-perpendicular orientation minimizes steric hindrance and influences the molecule's intermolecular interactions.
In the crystalline state, the molecules are organized into infinite ribbons through a network of intermolecular hydrogen bonds, primarily N—H⋯O interactions, with weaker C—H⋯O interactions also contributing to the stability of the crystal lattice.[1]
Physicochemical Data Summary
The fundamental physicochemical properties of N-(4-methylphenyl)acetohydrazide are summarized below. These parameters are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.21 g/mol | [1] |
| Melting Point | 426-428 K (153-155 °C) | [1][5] |
| Crystal System | Monoclinic | [1] |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
Synthesis Protocol and Workflow
The most direct and efficient synthesis of N-(4-methylphenyl)acetohydrazide is achieved through the hydrazinolysis of a corresponding ester, a classic nucleophilic acyl substitution reaction. The high nucleophilicity of hydrazine makes this a robust and high-yielding transformation.[3]
Experimental Protocol: Hydrazinolysis of Methyl (4-methylphenyl)acetate
This protocol describes a standard laboratory procedure for the synthesis of N-(4-methylphenyl)acetohydrazide.[1][5]
Materials:
-
Methyl (4-methylphenyl)acetate
-
Hydrazine hydrate (99-100%)
-
Methanol
-
Deionized Water
Procedure:
-
Dissolve methyl (4-methylphenyl)acetate (1.0 eq) in methanol (approx. 10 mL per gram of ester).
-
To this solution, add hydrazine hydrate (approx. 2.0-3.0 eq) dropwise while stirring at ambient temperature.
-
Continue stirring the reaction mixture at room temperature for 6-8 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Add cold deionized water to the resulting residue to precipitate the solid product.
-
Collect the white precipitate by vacuum filtration and wash with a small amount of cold water.
-
Dry the solid product under vacuum to yield N-(4-methylphenyl)acetohydrazide. For higher purity, recrystallization from an ethanol-water mixture can be performed.
Causality: The choice of hydrazine hydrate as the nucleophile is critical; its alpha-effect enhances its nucleophilicity, allowing the reaction to proceed efficiently at room temperature without the need for strong bases or harsh conditions. Methanol is an excellent solvent as it solubilizes the ester and is miscible with hydrazine hydrate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(4-methylphenyl)acetohydrazide.
Spectroscopic Signature Analysis
Spectroscopic analysis is indispensable for structural verification. The following sections detail the predicted spectroscopic characteristics of N-(4-methylphenyl)acetohydrazide based on its functional groups and established principles of NMR and IR spectroscopy.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Aromatic Protons: Two doublets in the range of δ 7.0-7.3 ppm, characteristic of a para-substituted benzene ring.
-
NH and NH₂ Protons: Broad singlets that are exchangeable with D₂O. The NH proton may appear around δ 9.0-9.5 ppm, while the NH₂ protons would be further upfield, potentially around δ 4.2-4.5 ppm.[3]
-
Methylene Protons (-CH₂-): A sharp singlet around δ 3.4-3.6 ppm.
-
Methyl Protons (-CH₃): A sharp singlet around δ 2.3 ppm.
-
-
¹³C NMR: The carbon spectrum will complement the proton data.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the molecule's functional groups.
-
N-H Stretching: Two distinct bands may appear in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the -NH₂ group, along with the N-H stretch of the secondary amide.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -CH₃ groups) will be just below 3000 cm⁻¹.
-
C=O Stretching (Amide I band): A strong, sharp absorption peak around 1650-1680 cm⁻¹.
-
N-H Bending (Amide II band): A significant peak around 1550-1620 cm⁻¹.
Chemical Reactivity and Synthetic Applications
The synthetic utility of N-(4-methylphenyl)acetohydrazide stems from the versatile reactivity of the hydrazide moiety. The terminal -NH₂ group is a potent nucleophile, readily reacting with various electrophiles.[2]
Formation of Hydrazones (Schiff Bases)
One of the most fundamental reactions of hydrazides is their condensation with aldehydes and ketones to form N-acylhydrazones. This reaction proceeds via nucleophilic attack of the terminal nitrogen on the carbonyl carbon, followed by dehydration. These hydrazone derivatives are themselves valuable intermediates and often exhibit a range of biological activities.[7][8]
Caption: General mechanism for N-acylhydrazone formation.
Precursor to Heterocycles
N-(4-methylphenyl)acetohydrazide is a key starting material for synthesizing five-membered heterocycles, which are privileged structures in drug discovery.
-
1,3,4-Oxadiazoles: Cyclization with reagents like carbon disulfide or cyanogen bromide can yield oxadiazole derivatives.
-
1,2,4-Triazoles: Reaction with isothiocyanates followed by cyclization is a common route to triazole systems.[3]
This reactivity makes it an invaluable tool for generating compound libraries for high-throughput screening in drug discovery programs. The p-tolyl group provides a lipophilic handle that can be modified to tune the pharmacological properties of the final compounds.
Conclusion
N-(4-methylphenyl)acetohydrazide is a structurally well-defined and synthetically accessible compound whose value lies in the predictable and versatile reactivity of its hydrazide functional group. Its ability to serve as a nucleophile and as a scaffold for heterocyclic synthesis makes it a cornerstone intermediate for researchers in organic synthesis and medicinal chemistry. A thorough understanding of its chemical properties, as outlined in this guide, is paramount for leveraging its full potential in the development of novel molecules with therapeutic promise.
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Praveen, A.S., Jasinski, J.P., Krauss, S.T., Yathirajan, H.S., & Narayana, B. (2013). 2-(4-Methylphenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1078. [Link]
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Zhao, M.M. (2012). N-(4-Methylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1961. [Link]
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PubChem. N'-(N-methyl-4-piperidyl)acetohydrazide. National Center for Biotechnology Information. [Link]
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Al-Hourani, B.J., et al. (2023). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Molecules, 28(21), 7322. [Link]
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Cheméo. (2007). Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9). [Link]
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Sellitepe, H.E., et al. (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Applied Sciences, 11(13), 5830. [Link]
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Patel, P., Gor, D., & Patel, P.S. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. International Journal of Pharmaceutical Sciences and Research, 3(7), 2269-2271. [Link]
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Almarhoon, Z., et al. (2025). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Molecules. [Link]
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